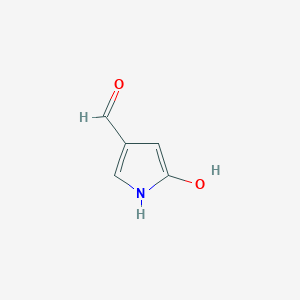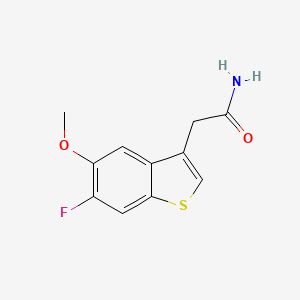
3-(4-Tert-butylcyclohexyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Tert-butylcyclohexyl)propanal is an organic compound with the molecular formula C13H24O. It is a colorless liquid that is used primarily in the fragrance industry due to its pleasant odor. This compound is part of the aldehyde family, characterized by the presence of a formyl group (-CHO).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylcyclohexyl)propanal typically involves the hydrogenation of 4-tert-butylphenol in the presence of a catalyst. One common method uses rhodium on carbon with hydrochloric acid or sulfuric acid as catalysts . Another approach involves the stereoselective reduction of 4-tert-butylcyclohexanone using ruthenium-aminophosphine complexes in the presence of hydrogen gas and a base .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic routes due to their efficiency and selectivity. Carbonyl reductase (CRED) technology is a notable method, utilizing enzymes to achieve high enantioselectivity under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Tert-butylcyclohexyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Oxidation: 3-(4-Tert-butylcyclohexyl)propanoic acid.
Reduction: 3-(4-Tert-butylcyclohexyl)propanol.
Substitution: 3-(4-Tert-butylcyclohexyl)bromopropane
Applications De Recherche Scientifique
3-(4-Tert-butylcyclohexyl)propanal is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and fragrance formulation.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance industry for its pleasant odor and stability.
Mécanisme D'action
The mechanism of action of 3-(4-Tert-butylcyclohexyl)propanal involves its interaction with olfactory receptors, leading to the perception of its fragrance. The aldehyde group can also participate in various biochemical pathways, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Tert-butylphenyl)propanal: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-Tert-butylcyclohexyl acetate: An ester with similar fragrance properties.
4-Tert-butylphenol: A precursor in the synthesis of 3-(4-Tert-butylcyclohexyl)propanal.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct olfactory properties and stability. Its cyclohexyl ring provides steric hindrance, affecting its reactivity compared to similar compounds with phenyl rings .
Propriétés
Numéro CAS |
88166-22-7 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
3-(4-tert-butylcyclohexyl)propanal |
InChI |
InChI=1S/C13H24O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h10-12H,4-9H2,1-3H3 |
Clé InChI |
PTMDNZHOOMOTRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile](/img/structure/B14391710.png)
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
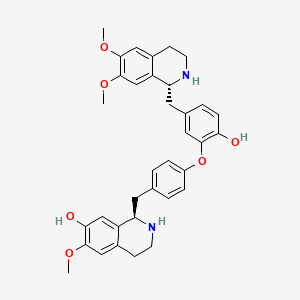
![Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B14391734.png)

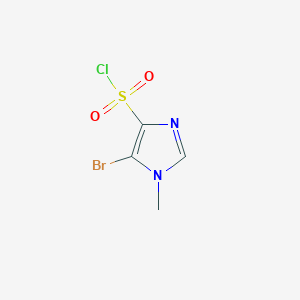
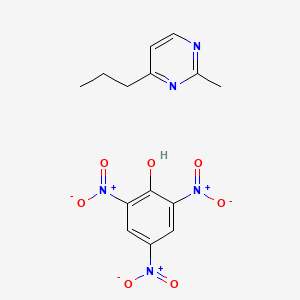
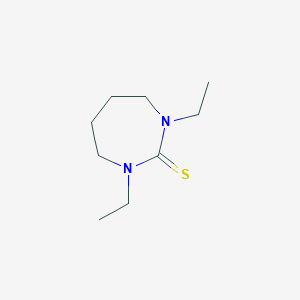
![N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine](/img/structure/B14391768.png)
